molecular formula C21H27N5O2S B1675508 Lupitidine CAS No. 83903-06-4

Lupitidine

Cat. No.: B1675508
CAS No.: 83903-06-4
M. Wt: 413.5 g/mol
InChI Key: IKEHSFKMCULMKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of lupitidine involves several steps. One of the key synthetic routes includes the reaction of 2-aminopropan-2-yl furan with a methylsulfanyl ethylamine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Lupitidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols .

Comparison with Similar Compounds

Lupitidine is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. this compound is unique in its long duration of action and lack of antiandrogenic effects . Similar compounds include:

This compound’s uniqueness lies in its long-acting properties and its ability to enhance pituitary thyroid-stimulating hormone drive by increasing thyroid hormone clearance .

Properties

CAS No.

83903-06-4

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H27N5O2S/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27)

InChI Key

IKEHSFKMCULMKJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C

SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C

Canonical SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C

Appearance

Solid powder

83903-06-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupitidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(5-dimethylaminomethyl-2-furylmethylthio)ethylamine (1.30 g), 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone (1.41 g) and pyridine (10 ml) was heated under reflux for 46 hours and evaporated to dryness. The residue was washed with hot water to give 2-[2-(5-dimethylaminomethyl-2-furylmethylthio)ethylamino]-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone as an oil and this oil was treated with excess of hydrogen chloride in ethanol and evaporated to dryness. The residue was recrystallised from aqueous ethanol containing HCl to give 2-[2-(5-dimethylaminomethyl-2-furylmethylthio)ethylamino]-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone trihydrochloride m.p. 210°-213°. A sample recrystallised a further time from aqueous ethanol containing HCl had m.p. 224°-227°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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